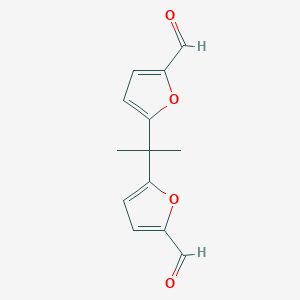
2-Furancarboxaldehyde, 5,5'-(1-methylethylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- is an organic compound with the molecular formula C13H12O4. It is characterized by the presence of two furan rings connected by a methylethylidene bridge. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- can be synthesized through the etherification of 5-hydroxymethyl-2-furfural using solid acid catalysts. The reaction involves the use of dimethyl carbonate as a green solvent and ferric sulfate as the optimal catalyst. The reaction conditions are optimized to achieve high yields, with the process being scalable from milligram to gram levels .
Industrial Production Methods
In industrial settings, the production of 2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- involves the selective oxidation of 5-hydroxymethyl-2-furfural using vanadium-based phosphate catalysts. This method ensures high selectivity and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxaldehyde.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 2,5-Furandicarboxaldehyde
Reduction: Corresponding alcohols
Substitution: Halogenated furans
Scientific Research Applications
2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. Additionally, the furan rings can participate in π-π interactions with aromatic residues in biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethyl-2-furfural: A precursor in the synthesis of 2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis-.
2,5-Furandicarboxaldehyde: An oxidation product of 5-hydroxymethyl-2-furfural.
5,5’-[Oxybis(methylene)]bis-2-furfural: A structurally similar compound with different functional groups.
Uniqueness
2-Furancarboxaldehyde, 5,5’-(1-methylethylidene)bis- is unique due to its methylethylidene bridge connecting two furan rings, which imparts distinct chemical and physical properties. This structural feature differentiates it from other furan derivatives and contributes to its versatility in various applications .
Properties
CAS No. |
145659-75-2 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-[2-(5-formylfuran-2-yl)propan-2-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-13(2,11-5-3-9(7-14)16-11)12-6-4-10(8-15)17-12/h3-8H,1-2H3 |
InChI Key |
WAGODXSZJGIWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(O1)C=O)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)
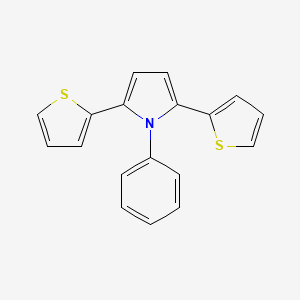


![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)
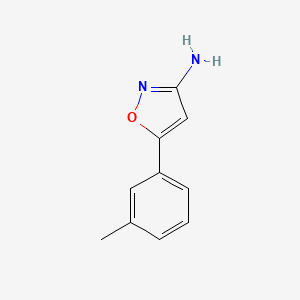
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)
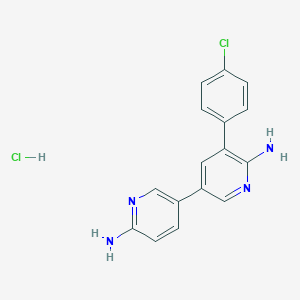

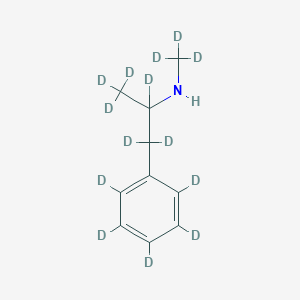
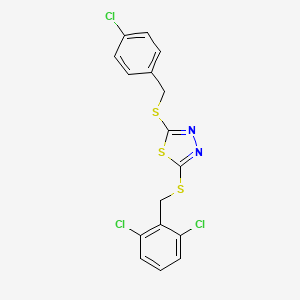

![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)
